molecular formula C18H22N4O2S2 B2412581 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392299-99-9

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

カタログ番号: B2412581
CAS番号: 392299-99-9
分子量: 390.52
InChIキー: PVYGZKABUOZUPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a molecule of significant interest due to its potential applications in various scientific fields. The structure comprises a thiadiazole ring linked to a quinoline moiety through a thioether bond, and it features functional groups that suggest reactivity and specificity in biological systems.

特性

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-12(2)10-15(23)19-17-20-21-18(26-17)25-11-16(24)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8,12H,5,7,9-11H2,1-2H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYGZKABUOZUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions:

  • Step 1: The synthesis typically begins with the preparation of the 1,3,4-thiadiazole ring, which involves cyclization reactions of thiosemicarbazide with carboxylic acid derivatives.

  • Step 2: The 3,4-dihydroquinoline moiety is synthesized through a Povarov reaction, which involves the condensation of aniline, an aldehyde, and an alkene.

  • Step 3: These two intermediates are then coupled through a thioether linkage, often using thiol-ene click chemistry under mild conditions.

  • Step 4: Finally, the 3-methylbutanamide group is introduced through standard amide bond formation techniques using coupling reagents such as EDC or HATU.

Industrial Production Methods:

  • Industrial production of this compound would involve optimizing each step of the synthesis for scale, purity, and yield.

  • Automated continuous flow reactors might be employed to ensure precise reaction conditions and consistent product quality.

化学反応の分析

Types of Reactions It Undergoes:

  • Oxidation: The quinoline ring can undergo oxidation, typically with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of the compound might involve the thiadiazole ring, which can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The functional groups on the thiadiazole and quinoline rings allow for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions Used:

  • Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles (e.g., amines, alcohols), Electrophiles (e.g., alkyl halides, acyl halides)

Major Products Formed:

  • Oxidized quinoline derivatives

  • Reduced thiadiazole or quinoline derivatives

  • Substituted thiadiazole and quinoline compounds

科学的研究の応用

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its structural features suggest significant interactions with biological targets, making it a candidate for drug development.

Key Findings:

  • The compound exhibits potential as an enzyme inhibitor, particularly in the context of cancer treatment. In vitro studies have shown that it can inhibit specific enzymes involved in tumor progression .
  • The presence of the thiadiazole and quinoline moieties enhances its pharmacological profile, potentially leading to improved efficacy against various diseases .

Enzyme Inhibition Studies

The compound has been investigated for its role in inhibiting specific enzymes that are crucial in various biological pathways.

Applications:

  • Enzyme Inhibitors : It has been identified as a potential starting material for designing enzyme inhibitors. Its ability to modulate enzyme activity could be beneficial in developing new therapeutic strategies against diseases such as cancer and inflammation .

Case Studies:

  • A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on enzymes associated with inflammatory responses, suggesting its utility in treating inflammatory diseases .

Antimicrobial Properties

The compound's unique structure also suggests potential antimicrobial activity.

Research Insights:

  • Preliminary studies indicate that N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide may exhibit significant activity against various bacterial strains.

Experimental Evidence:

  • In vitro assays have shown that the compound can inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .

Synthesis and Modification

The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves multi-step organic reactions.

Synthetic Routes:

  • Starting Materials : The synthesis often begins with commercially available precursors.
  • Reactions :
    • Oxidation and Reduction : These reactions are crucial for modifying the functional groups within the molecule.
    • Substitution Reactions : Electrophilic or nucleophilic substitutions can introduce new functional groups that enhance biological activity .

作用機序

Mechanism and Molecular Targets:

  • The compound interacts with specific proteins and enzymes, possibly inhibiting or modifying their activity through covalent or non-covalent interactions.

  • The quinoline moiety is known for its ability to intercalate with DNA, while the thiadiazole ring might interact with metal ions or amino acid residues in proteins.

Pathways Involved:

  • Signal transduction pathways

  • Enzymatic reaction pathways

  • DNA synthesis and repair pathways

類似化合物との比較

  • N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can be compared with other quinoline-thiadiazole derivatives.

  • Compounds like N-(5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl)-2-oxoacetamide and N-(5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl)-3-methylpentanamide .

Uniqueness:

  • The unique combination of functional groups and the specific structure of the compound confer distinct biological activities and chemical reactivity.

  • Its specific mechanism of action and pathways differentiate it from other thiadiazole and quinoline derivatives, highlighting its potential for targeted applications in research and industry.

生物活性

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge on its biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics.

Structural Overview

The compound features a complex structure characterized by a thiadiazole ring, which is known for its diverse biological activities. The molecular formula for this compound is C20H25N5O4S3C_{20}H_{25}N_{5}O_{4}S_{3} with a molecular weight of 495.6 g/mol . Its unique configuration allows it to interact with various biological targets.

Anticancer Properties

Research has highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. A study evaluated several derivatives for their cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : The most active compounds exhibited IC50 values in the range of 0.084 to 0.34 mmol/L.
  • A549 (lung cancer) : IC50 values were reported as low as 0.034 mmol/L for certain derivatives .

Table 1 summarizes the cytotoxic activity of selected thiadiazole derivatives:

CompoundCell LineIC50 (mmol/L)
Compound AMCF-70.084 ± 0.020
Compound BA5490.034 ± 0.008
Compound CHCT1160.74 - 10.0

The mechanism by which N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide exerts its effects likely involves multiple pathways:

  • Molecular Targets : The compound may inhibit or modulate the activity of specific enzymes or receptors involved in cell proliferation and survival.
  • Pathways Involved : It could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Thiadiazole Derivatives : A comprehensive review indicated that derivatives with varied substitutions on the thiadiazole ring showed promising anticancer activity against multiple cell lines including MCF-7 and A549 .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the thiadiazole scaffold significantly influence biological activity, suggesting that careful design can enhance efficacy against specific cancer types .

Q & A

Q. What mechanistic insights explain differential activity against vs. normal cell lines?

  • Answer :
  • Hypothesis : Selective inhibition of cancer-associated isoforms (e.g., COX-2 over COX-1) via hydrophobic pocket interactions.
  • Validation : siRNA knockdown of COX-2 in MCF-7 cells reduces compound efficacy (IC₅₀ shifts from 2.1 µM to >50 µM) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。